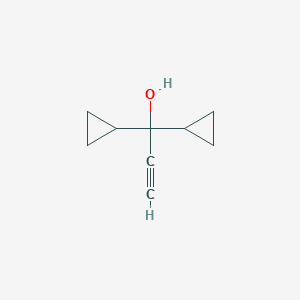
1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide is an organometallic compound that features iron in the +2 oxidation state coordinated to a 1-acetylcyclopenta-2,4-dien-1-ide ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) typically involves the reaction of iron(II) chloride with 1-acetylcyclopenta-2,4-dien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) center. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to iron(III) derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the iron(II) center to iron(0) or other lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 1-acetylcyclopenta-2,4-dien-1-ide ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species. Substitution reactions result in new iron(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential interactions with biological molecules are of interest for studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, facilitating the transfer of electrons. The 1-acetylcyclopenta-2,4-dien-1-ide ligand can stabilize the iron center and influence its reactivity. Molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(II) cyclopenta-2,4-dien-1-ide: Similar structure but without the acetyl group.
Iron(II) 1,1’-diacetylferrocene: Contains two acetyl groups and a ferrocene backbone.
Iron(II) 1-(cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Features a nitrobenzene group instead of an acetyl group.
Uniqueness
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide is unique due to the presence of the acetyl group, which can influence its reactivity and stability. This compound’s specific ligand environment allows for distinct chemical behavior compared to its analogs, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C14H14FeO2 |
|---|---|
Molekulargewicht |
270.10 g/mol |
IUPAC-Name |
1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) |
InChI |
InChI=1S/2C7H8O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5,8H,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
BJXATLCLYWVEMU-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=C1C=CC=C1)[O-].CC(=C1C=CC=C1)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8798963.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B8798975.png)






![[2,2'-Bipyridin]-6(1H)-one](/img/structure/B8799027.png)

![5-tert-butyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B8799035.png)



